molecular formula C10H12N4O3S B13083910 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide

Cat. No.: B13083910
M. Wt: 268.29 g/mol
InChI Key: IPUZEWUPPFWVDO-SNAWJCMRSA-N
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Description

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrostyryl group, a methylthio group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(methylthio)-2-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or nitrate group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of new functional groups in place of the methylthio group.

Scientific Research Applications

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide: Unique due to its specific functional groups and structural configuration.

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities

Properties

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

[[(E)-2-(5-methylsulfanyl-2-nitrophenyl)ethenyl]amino]urea

InChI

InChI=1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+

InChI Key

IPUZEWUPPFWVDO-SNAWJCMRSA-N

Isomeric SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])/C=C/NNC(=O)N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])C=CNNC(=O)N

Origin of Product

United States

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